molecular formula C21H20F3N5OS B2744853 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole CAS No. 1705952-48-2

2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole

Cat. No.: B2744853
CAS No.: 1705952-48-2
M. Wt: 447.48
InChI Key: MDNAQDLVOZNVPB-UHFFFAOYSA-N
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Description

2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Incorporation of the Trifluoromethyl-Substituted Pyridine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Biological Research: The compound can be used as a tool to study the function of specific biological pathways or receptors.

    Industrial Chemistry: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

  • The presence of the trifluoromethyl group and the azetidine ring distinguishes this compound from other benzothiazole derivatives, potentially enhancing its biological activity and stability.

Biological Activity

The compound 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes existing literature on its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CNHFNCOCS\text{C}_{\text{N}}H_{\text{F}}N_{\text{C}}O_{\text{C}}S

where:

  • C refers to carbon atoms,
  • N refers to nitrogen atoms,
  • O refers to oxygen atoms,
  • S refers to sulfur atoms.

This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules.

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular potential of compounds related to the structure of this compound. For instance, a series of piperazine derivatives were evaluated against Mycobacterium tuberculosis, with some showing significant activity with IC90 values ranging from 3.73 to 4.00 μM . Such findings suggest that modifications in the piperazine moiety can lead to enhanced anti-tubercular properties.

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. In particular, piperazine-based compounds have shown promise in inhibiting various cancer cell lines. For example, derivatives with similar scaffolds demonstrated IC50 values as low as 0.00054 μg/mL against KB cells and 0.00217 μg/mL against HT-29 cells . This indicates strong potential for further development in cancer therapeutics.

Study 1: Synthesis and Evaluation of Analogous Compounds

A study focused on the synthesis of substituted benzothiazole derivatives reported that compounds with similar structural attributes exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal human cells . This highlights the therapeutic window that could be exploited in drug development.

Study 2: Mechanistic Insights into Antibacterial Activity

Another investigation into piperazine derivatives revealed that certain compounds inhibited bacterial phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial viability. The study found that these compounds could attenuate bacterial growth without causing cytotoxic effects on human cells . This suggests a promising avenue for developing antibiotics based on similar structures.

Data Tables

Compound NameBiological ActivityIC50/IC90 ValuesReference
Compound AAnti-tubercularIC90: 3.73 μM
Compound BAnticancerIC50: 0.00217 μg/mL
Compound CAntibacterialSubmicromolar

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5OS/c22-21(23,24)15-5-6-18(25-11-15)27-7-9-28(10-8-27)19(30)14-12-29(13-14)20-26-16-3-1-2-4-17(16)31-20/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNAQDLVOZNVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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